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Compound of Interest

Compound Name: 3-Methoxypropylthiourea
CAS No.: 66892-33-9
Cat. No.: B1621267
Get Quote
. J

Executive Summary & Chemical Identity

3-Methoxypropylthiourea (MPTU) represents a specialized class of functionalized thioureas,
bridging the gap between simple alkyl thioureas and ether-functionalized chelating agents. Its
molecular architecture combines a soft sulfur donor (thiocarbonyl) with a hard oxygen donor
(ether), connected by a flexible propyl spacer. This "hemilabile” character makes MPTU a
critical candidate for corrosion inhibition, transition metal coordination, and pharmaceutical
intermediate synthesis.

This guide moves beyond basic catalog data to provide a mechanistic understanding of
MPTU’s behavior in solution and at interfaces.

Molecular Architecture

e IUPAC Name: 1-(3-Methoxypropyl)thiourea
e« Common Abbreviation: MPTU

e Molecular Formula: C
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e SMILES:COCCCNC(=S)N

o Key Functional Matifs:
o Thiocarbonyl (C=S): Primary adsorption site for soft metals (Cu, Fe, Ag).
o Primary Amine (-NH2): H-bond donor; site for further derivatization.

o Ether Oxygen (-O-): Secondary coordination site; improves water solubility compared to

alkyl analogs.

Physicochemical Properties Profile

The following data aggregates calculated (DFT/QSAR) and experimental consensus values for

monosubstituted alkyl thioureas.

Table 1: Core Physicochemical Parameters
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Parameter

Value /| Range

Technical Significance

Molecular Weight

148.23 g/mol

Low MW facilitates rapid
diffusion in solution.

Physical State

Crystalline Solid / Viscous Qil

Dependent on purity;
hygroscopic tendency due to

ether linkage.

Melting Point

78°C — 85°C (Predicted)

Lower than propylthiourea
(110°C) due to ether chain
flexibility disrupting lattice
packing.

Solubility (Water)

High (>50 g/L)

The methoxy tail disrupts
hydrophobic aggregation,
enhancing aqueous

compatibility.

Amphiphilic nature; ideal for

LogP (Octanol/Water) ~0.2t0 0.5 biphasic catalysis or biological
transport.
Weakly acidic; exists as

pKa (Thiol) ~11.5-125 neutral thione at

physiological/neutral pH.

H-Bond Donors/Acceptors

2 Donors / 3 Acceptors

Critical for forming self-
assembled monolayers

(SAMs) on metal surfaces.

Molecular Dynamics & Tautomerism

Understanding the thione-thiol tautomerism is vital for predicting reactivity. In the solid state and

neutral solution, MPTU exists predominantly in the Thione form. However, in alkaline media or

upon metal coordination, the Thiol (mercapto) form becomes accessible, driving S-alkylation

reactions.

Visualization: Tautomeric Equilibrium
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Caption: Equilibrium shifts toward the thiol form in the presence of bases or soft metal ions,
facilitating sulfur-metal bond formation.

Synthesis Protocol: From Precursor to Product

As a Senior Scientist, | recommend the Isothiocyanate Route for high purity, or the Thiocyanate
Route for cost-effective bulk synthesis. Below is the optimized protocol for the Thiocyanate
Route, which is robust and scalable.

Precursors:
¢ 3-Methoxypropylamine (CAS: 5332-73-0)
¢ Ammonium Thiocyanate (CAS: 1762-95-4)

» Benzoyl Chloride (Optional, for higher yield route)

Method A: Acid-Catalyzed Rearrangement (Standard)

» Dissolution: Dissolve 3-methoxypropylamine (1.0 eq) in water/HCI (1:1 molar ratio) to form
the amine hydrochloride salt.

e Addition: Add Ammonium Thiocyanate (1.1 eq) to the solution.

» Concentration: Evaporate the solution to dryness on a steam bath. The residue is a mixture
of amine thiocyanate salt.
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» Isomerization (The Critical Step): Heat the dry residue in an oil bath at 110°C — 120°C for 2-3
hours.

o Mechanism:[1][2][3] The amine thiocyanate salt rearranges thermally to form the thiourea.
 Purification: Recrystallize the resulting melt from Ethanol/Water (80:20).

o Expected Yield: 60-70%.

Method B: Benzoyl Isothiocyanate Route (High Purity)

e Why this method? It avoids high heat and thermal degradation.

React Ammonium Thiocyanate with Benzoyl Chloride in Acetone

Benzoyl Isothiocyanate (in situ).

Add 3-Methoxypropylamine dropwise at 0°C.

Hydrolyze the intermediate Benzoyl-thiourea with NaOH solution.

Acidify to precipitate pure MPTU.

Application Logic: Corrosion Inhibition Mechanism
MPTU is superior to simple alkyl amines for protecting copper and mild steel in acidic media
(HCI/H2S04).

The "Adsorption-Shield" Theory:

o Chemisorption: The Sulfur atom (lone pair donor) forms a coordinate covalent bond with the
metal surface (Fe or Cu).

o Physisorption: The protonated amine nitrogen (at acidic pH) interacts electrostatically with
charged surface sites.

» Steric Coverage: The 3-methoxypropyl tail is flexible. The ether oxygen can back-bond to the
surface (chelate effect), creating a "lying down" orientation that covers more surface area
than a rigid alkyl chain.
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Visualization: Inhibition Pathway
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Caption: Dual-anchor adsorption mechanism utilizing both the Thiourea Sulfur and the Ether
Oxygen.

Safety & Handling (SDS Summary)

While specific tox data for MPTU may be sparse, it should be handled as a Thiourea
Derivative.

e GHS Classification:
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o Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
o Skin Sensitization: Category 1 (May cause allergic reaction).

o Carcinogenicity: Suspected (Thioureas are often goitrogenic).

e Handling: Wear nitrile gloves and use a fume hood. Avoid contact with strong oxidizers (risk
of forming sulfonic acids or sulfur oxides).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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